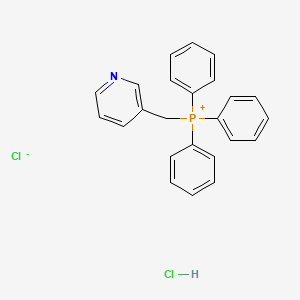

![molecular formula C13H9N3O2 B2606929 3-(3-硝基苯基)咪唑并[1,5-a]吡啶 CAS No. 304685-51-6](/img/structure/B2606929.png)

3-(3-硝基苯基)咪唑并[1,5-a]吡啶

描述

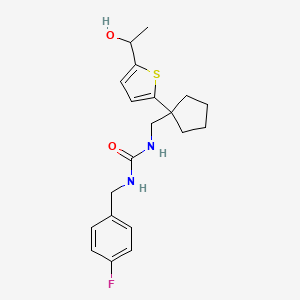

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine is a compound with the molecular formula C13H9N3O2 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine contains a total of 29 bonds; 20 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 2 double bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 nitro group (aromatic), 1 Imidazole, and 1 Pyridine .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is involved in a variety of chemical reactions. For instance, a metal-free sequential dual oxidative amination of C (sp3)-H bonds under ambient conditions affords imidazo[1,5-a]pyridines in very good yields . The reaction involves two oxidative C-N couplings and one oxidative dehydrogenation process with six hydrogen atoms removed .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine include a molecular weight of 239.230 Da and a monoisotopic mass of 239.069473 Da . More specific properties such as melting point, boiling point, density, and refractive index are not available in the retrieved papers.科学研究应用

合成和化学性质

3-(3-硝基苯基)咪唑并[1,5-a]吡啶用于合成复杂的化学结构,在有机化学领域具有重要意义。它作为构建吡咯并咪唑并[1,2-a]吡啶支架的骨架,这在多样性合成(DOS)中很有价值。DOS旨在有效生成具有不同结构的小分子,并且由此过程衍生的化合物已显示出对人结肠癌细胞系有希望的抗增殖活性(Zhang et al., 2019)。

此外,包含1-(2-吡啶基)咪唑并[1,5-a]吡啶配体的ReL(CO)3Cl配合物的结构和光物理性质,包括3-(3-硝基苯基)变体,已得到彻底研究,展示了它们在需要高能单线态发射和配体中心三重态发射的应用中的潜力(Garino et al., 2008)。

生物和医药应用

在药物化学中,与3-(3-硝基苯基)变体密切相关的咪唑并[1,2-a]吡啶支架因其广泛的生物活性而被认为是一种特权结构。这些化合物的合成和功能化,尤其是在特定位置,允许探索它们的新兴药用潜力,某些药物的商业化进一步证明了这一点(Sharma & Prasher, 2022)。

在相关领域,已经合成并评估了基于新型咪唑并[1,2-a]吡啶的有机硒化合物的抗菌活性。这些化合物对某些细菌和真菌菌株表现出显着的活性,与现有的抗生素药物结合使用时具有潜在的协同效应(Kumar et al., 2016)。

材料科学和发光应用

在材料科学中,已经研究了3-(3-硝基苯基)咪唑并[1,5-a]吡啶的衍生物的光物理性质。具体而言,合成并表征了一系列1,3-二芳基化衍生物,显示出显着的斯托克斯位移范围和作为发光低成本材料的潜力,其应用可能扩展到光电和传感器(Volpi et al., 2017)。

安全和危害

While specific safety and hazard information for 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine is not available in the retrieved papers, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

属性

IUPAC Name |

3-(3-nitrophenyl)imidazo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)11-6-3-4-10(8-11)13-14-9-12-5-1-2-7-15(12)13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTGZHHDHITSSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601320009 | |

| Record name | 3-(3-nitrophenyl)imidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816228 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine | |

CAS RN |

304685-51-6 | |

| Record name | 3-(3-nitrophenyl)imidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2606846.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2606847.png)

![Spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride](/img/structure/B2606848.png)

![N-[1-[2-(3-Formylindol-1-yl)acetyl]piperidin-4-yl]propanamide](/img/structure/B2606850.png)

![4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2606851.png)

![tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate](/img/structure/B2606852.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2606862.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2606865.png)